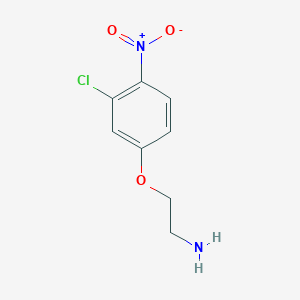
2-(3-Chloro-4-nitrophenoxy)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-nitrophenoxy)ethan-1-amine is an organic compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol . This compound is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to an ethanamine moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine typically involves the reaction of 3-chloro-4-nitrophenol with ethylene oxide to form 2-(3-chloro-4-nitrophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-4-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amines, ethers, and other substituted phenoxy compounds .
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-nitrophenoxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The chloro and nitro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates that contribute to its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chlorophenyl)ethan-1-amine: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitrophenoxyethan-1-amine: Lacks the chloro group, leading to variations in chemical behavior and uses.
2-(4-Chloro-3-nitrophenoxy)ethan-1-amine: Similar structure but with different positioning of functional groups, affecting its properties.
Uniqueness
2-(3-Chloro-4-nitrophenoxy)ethan-1-amine is unique due to the specific positioning of the chloro and nitro groups on the phenoxy ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C8H9ClN2O3 |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
2-(3-chloro-4-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C8H9ClN2O3/c9-7-5-6(14-4-3-10)1-2-8(7)11(12)13/h1-2,5H,3-4,10H2 |
InChI-Schlüssel |
JIPXMJPLIGFSJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCCN)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
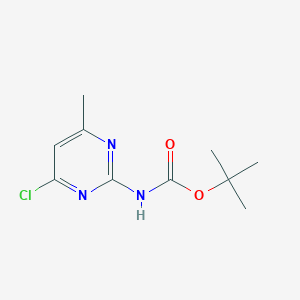


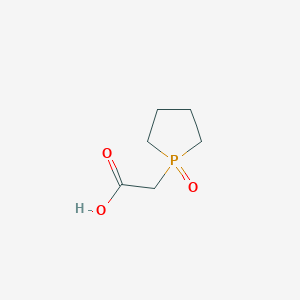
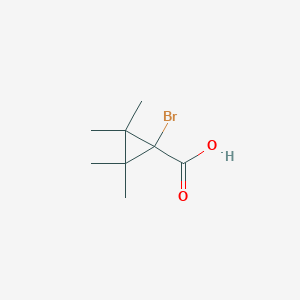
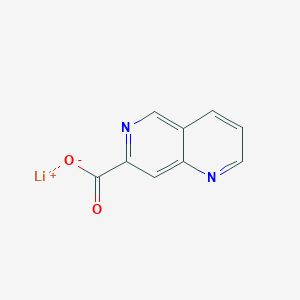
![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)
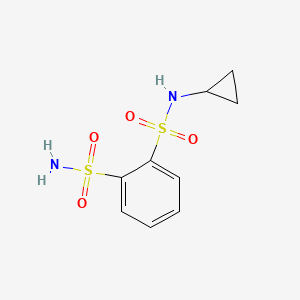
![rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13515946.png)
![3-Ethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B13515964.png)
![2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
